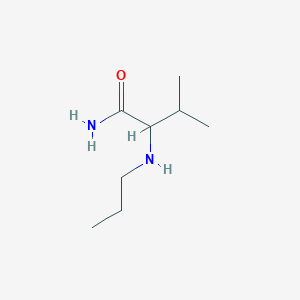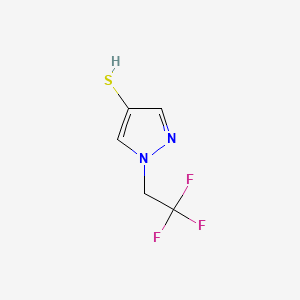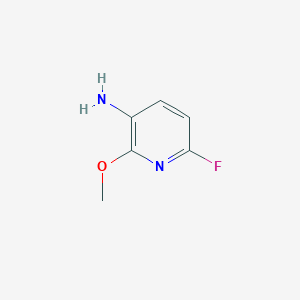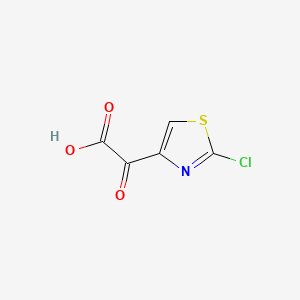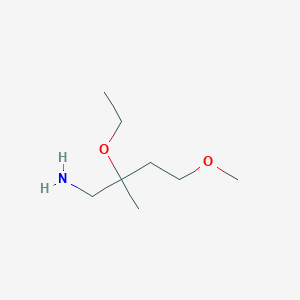
2-Ethoxy-4-methoxy-2-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-methoxy-2-methylbutan-1-amine is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol It is characterized by its unique structure, which includes ethoxy and methoxy functional groups attached to a butanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methoxy-2-methylbutan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methylbutan-1-amine with ethyl and methyl ethers in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-methoxy-2-methylbutan-1-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form simpler amines or alcohols under appropriate conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
2-Ethoxy-4-methoxy-2-methylbutan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Ethoxy-4-methoxy-2-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-4-methoxybutan-1-amine
- 2-Methoxy-4-ethoxy-2-methylbutan-1-amine
- 2-Ethoxy-4-methylbutan-1-amine
Uniqueness
2-Ethoxy-4-methoxy-2-methylbutan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity .
Propiedades
Fórmula molecular |
C8H19NO2 |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-ethoxy-4-methoxy-2-methylbutan-1-amine |
InChI |
InChI=1S/C8H19NO2/c1-4-11-8(2,7-9)5-6-10-3/h4-7,9H2,1-3H3 |
Clave InChI |
ZGBALDYUBAKHJY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(CCOC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


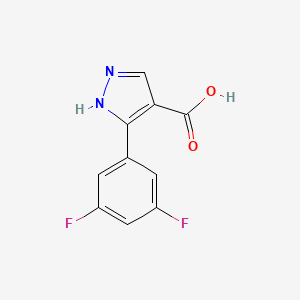

![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)

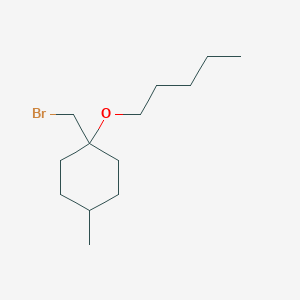
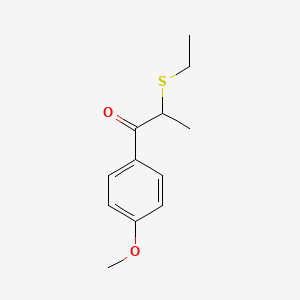
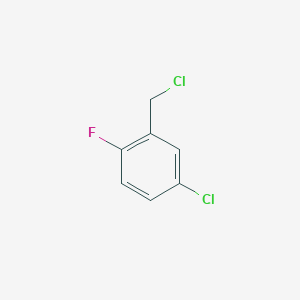
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
